molecular formula C10H10O2 B8667423 4-But-2-ynyloxy-phenol

4-But-2-ynyloxy-phenol

Cat. No. B8667423
M. Wt: 162.18 g/mol
InChI Key: KEXIKJSIMOKDKK-UHFFFAOYSA-N
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Patent
US07728032B2

Procedure details

To a solution containing butynyl bromide (1 g, 7.5 mmol), hydroquinone (827 mg, 7.5 mmol), and K2CO3 (1.04 g, 7.5 mmol) was refluxed for 10 h. Solvent was removed in vacuo and the crude product was dissolved in EtOAc and partitioned with water. Organic layer was separated and washed with water and dried over anhydrous Na2SO4. The solvent was removed in vacuo to obtain the crude product (0.3 g, 25%), which was used for the next step without further purification; LCMS 99%, m/z 162.2 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
827 mg
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1](Br)#[C:2][CH2:3][CH3:4].[C:6]1([CH:13]=[CH:12][C:10]([OH:11])=[CH:9][CH:8]=1)[OH:7].C([O-])([O-])=O.[K+].[K+]>>[CH2:1]([O:7][C:6]1[CH:13]=[CH:12][C:10]([OH:11])=[CH:9][CH:8]=1)[C:2]#[C:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#CCC)Br
Name
Quantity
827 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
1.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
partitioned with water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.